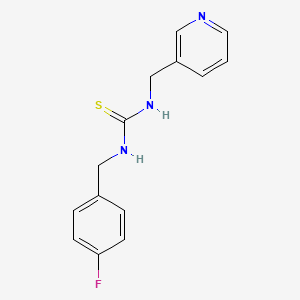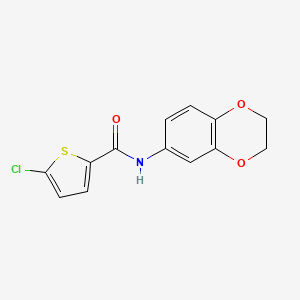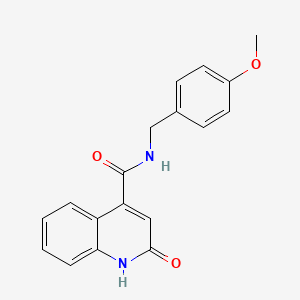
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea, also known as FPMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPMT is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mécanisme D'action
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea exerts its therapeutic effects through various mechanisms, including the inhibition of enzymes involved in inflammation and cancer cell growth. N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing bacterial growth. In animal studies, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to reduce inflammation and improve outcomes in models of inflammatory diseases, including arthritis and colitis. Additionally, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the growth of cancer cells in animal models of various cancers, including breast and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, limitations include the need for further studies to determine its efficacy and safety in humans, and the need for more research to determine its potential side effects.
Orientations Futures
For research on N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea include further studies to determine its efficacy and safety in humans, and studies to determine its potential side effects. Additionally, further studies are needed to determine its potential therapeutic applications, including its potential use in the treatment of inflammatory diseases, cancer, and bacterial infections. Further studies are also needed to determine the optimal dosage and administration of N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea for therapeutic use.
Méthodes De Synthèse
The synthesis of N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been achieved through various methods, including the reaction of 4-fluorobenzyl isothiocyanate with 3-pyridinemethanamine, and the reaction of 4-fluorobenzyl chloride with 3-pyridinemethanethiol. The synthesized compound has been characterized through various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have shown that N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea inhibits the growth of cancer cells and reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has shown promising results in inhibiting the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3S/c15-13-5-3-11(4-6-13)9-17-14(19)18-10-12-2-1-7-16-8-12/h1-8H,9-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBPOTJNVMODBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(pyridin-3-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)

![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)


![2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5778195.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)

![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)

![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)